Tungsten(v)ethoxide

AACVD Thin film deposition Tungsten oxide

Tungsten(V) ethoxide (CAS 26143-11-3), also known as tungsten pentaethoxide with the molecular formula W(OC₂H₅)₅ and molecular weight 409.15 g/mol, is a dark purple-red liquid organometallic compound in the tungsten alkoxide class. It exhibits a boiling point of 110–115°C at 1 mmHg, flash point >110°C, and demonstrates moisture sensitivity with slow reactivity toward water.

Molecular Formula C10H30O5W
Molecular Weight 414.18 g/mol
CAS No. 26143-11-3
Cat. No. B568185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten(v)ethoxide
CAS26143-11-3
SynonymsTUNGSTEN(V) ETHOXIDE; TUNGSTEN PENTAETHOXIDE
Molecular FormulaC10H30O5W
Molecular Weight414.18 g/mol
Structural Identifiers
SMILESCCO.CCO.CCO.CCO.CCO.[W]
InChIInChI=1S/5C2H6O.W/c5*1-2-3;/h5*3H,2H2,1H3;
InChIKeyAWXKYODXCCJWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tungsten(V) Ethoxide 26143-11-3: Chemical Identity and Baseline Characteristics


Tungsten(V) ethoxide (CAS 26143-11-3), also known as tungsten pentaethoxide with the molecular formula W(OC₂H₅)₅ and molecular weight 409.15 g/mol, is a dark purple-red liquid organometallic compound in the tungsten alkoxide class [1]. It exhibits a boiling point of 110–115°C at 1 mmHg, flash point >110°C, and demonstrates moisture sensitivity with slow reactivity toward water [1]. The compound is soluble in hydrocarbons and serves primarily as a molecular precursor for tungsten-containing materials via sol-gel processing, chemical vapor deposition (CVD), and as an intermediate for tungsten oxide thin film fabrication [1].

Precursor role
Molecular precursor for WO₃ thin films via AACVD and sol-gel processing
Solution processing
Soluble in hydrocarbons; suitable for liquid-delivery CVD and infiltration
Handling requirement
Moisture-sensitive dark purple-red liquid; use under inert atmosphere

Why Tungsten(V) Ethoxide Cannot Be Substituted by Generic Tungsten Alkoxides or Halides


Substitution among tungsten precursors is not straightforward due to fundamental differences in oxidation state, volatility profiles, and vaporization behavior that directly impact process compatibility. While both tungsten(V) ethoxide and tungsten(VI) ethoxide can yield comparable WO₃ thin films via aerosol-assisted CVD, they require distinct vaporization temperatures—120°C for W(OEt)₅ versus 130°C for W(OEt)₆—which affects deposition equipment parameters and thermal budget considerations [1]. Additionally, the pentavalent oxidation state of W(OEt)₅ distinguishes it from hexavalent tungsten precursors and tungsten hexachloride (WCl₆), with implications for reduction chemistry during materials processing [2]. The dinuclear structure of [W(OEt)₅]₂ in the solid state further influences its grafting behavior on oxide supports compared to mononuclear tungsten alkoxide analogs [3].

Oxidation state
Pentavalent W(V) differs from hexavalent precursors; reduction chemistry during processing may shift.
Vaporization behavior
W(OEt)₅ requires lower vaporization temperature than W(OEt)₆ (120°C vs 130°C); process settings may not transfer directly.
Molecular architecture
Dinuclear [W(OEt)₅]₂ structure influences grafting on oxide supports; mononuclear analogs may show different surface reactivity.

Quantitative Evidence for Tungsten(V) Ethoxide Differentiation Versus Comparators


Vaporization Temperature Comparison: Tungsten(V) Ethoxide vs. Tungsten(VI) Ethoxide in AACVD Processing

In aerosol-assisted chemical vapor deposition (AACVD) of WO₃ thin films, tungsten(V) ethoxide [W(OEt)₅] demonstrates a lower precursor vaporization temperature compared to tungsten(VI) ethoxide [W(OEt)₆] [1]. This temperature differential has practical implications for process design and equipment settings.

Vaporization temperature
Head-to-head
120°C for W(OEt)₅ vs 130°C for W(OEt)₆ (10°C lower)
Reported temperature advantage supports thermal budget reduction in AACVD processes.
AACVD on glass/Si at 100–350°C; equipment settings may require adjustment.
AACVD Thin film deposition Tungsten oxide

Film Outcome Equivalence Despite Different Oxidation States: W(V) vs. W(VI) Ethoxide in WO₃ Thin Film Deposition

A direct head-to-head comparison of tungsten(V) ethoxide and tungsten(VI) ethoxide as single-source precursors for AACVD WO₃ thin film preparation revealed no significant physical or chemical differences in the resultant films [1]. This finding establishes that the pentavalent precursor achieves equivalent film quality outcomes to the hexavalent analog.

Film quality equivalence
Head-to-head
Amorphous WO₃; carbon 2–5 at.% by XPS/RBS; no significant physical or chemical difference between precursors
Film quality outcomes match W(OEt)₆; precursor choice can be based on process parameters without compromising film properties.
Deposition conditions identical; observed for AACVD at 100–350°C.
WO₃ thin films AACVD Film composition

Catalyst Grafting Performance: Tungsten(V) Ethoxide Dimer vs. Other Tungsten Alkoxides

In a systematic study of tungsten alkoxide precursors grafted on partially dehydroxylated amorphous silica-alumina for hydrotreating catalyst preparation, the dinuclear [W(OEt)₅]₂ was directly compared with W(OEt)₆ and [W(=O)(OEt)₄]₂ [1]. The study found that precursor identity did not significantly influence the amount of WS₂ phase formed (level of sulfidation observed by XPS) or catalytic properties in toluene hydrogenation.

Catalyst grafting performance
Head-to-head
Comparable WS₂ phase formation and toluene hydrogenation activity for [W(OEt)₅]₂, W(OEt)₆, and [W(=O)(OEt)₄]₂
Dinuclear architecture does not compromise catalytic sulfidation yield; grafting motif may offer alternative handling benefits.
Grafting on amorphous silica-alumina; sulfidation and catalytic test conditions applied.
Hydrotreating catalysts Surface organometallic chemistry Tungsten sulfide

Colloidal Crystal Templating: Tungsten(V) Ethoxide vs. Tungsten(VI) Chloride in Inverse Opal Fabrication

Tungsten(V) ethoxide was evaluated alongside tungsten(VI) chloride and acetylated peroxotungstic acid as soluble metal precursors for infiltration into self-assembled colloidal crystal arrays of PMMA spheres to fabricate metallic inverse opals [1]. All precursors were processed under reducing conditions to produce metallic inverse replicas, with tungsten(V) ethoxide demonstrating suitability as an alternative alkoxide-based infiltration medium.

Inverse opal infiltration
Class-level
Viable alkoxide alternative to WCl₆ for PMMA colloidal crystal infiltration; all tested precursors succeeded
Supports chloride-free route selection; quantitative differentiation not reported—data to verify.
Processing under reducing conditions; source review recommended.
Photonic crystals Inverse opals Colloidal templating

Recommended Application Scenarios for Tungsten(V) Ethoxide Based on Comparative Evidence


AACVD Deposition of WO₃ Thin Films with Reduced Thermal Budget

Tungsten(V) ethoxide is recommended for AACVD WO₃ thin film deposition when a lower precursor vaporization temperature (120°C vs. 130°C for W(OEt)₆) is advantageous for process integration or substrate compatibility, while maintaining equivalent film quality outcomes (amorphous films, 2-5 at.% carbon contamination) to those obtained with tungsten(VI) ethoxide [1].

Colloidal Crystal Templating for Metallic Tungsten Inverse Opals Using Chloride-Free Alkoxide Chemistry

Tungsten(V) ethoxide is a viable soluble alkoxide precursor for infiltration into PMMA colloidal crystal templates to fabricate metallic tungsten inverse opal photonic crystals, offering a chloride-free alternative to tungsten(VI) chloride [1]. This route may be preferable when halide contamination is a concern in the final metallic structure.

Surface Organometallic Chemistry for Hydrotreating Catalyst Preparation with Dinuclear Precursor Architecture

The dinuclear [W(OEt)₅]₂ structure provides a distinct molecular grafting motif for surface organometallic chemistry (SOMC) on oxide supports, enabling controlled catalyst preparation without sacrificing sulfidation yield or catalytic activity compared to mononuclear tungsten alkoxides such as W(OEt)₆ [1].

Application
Selection Property
Validation Focus
AACVD WO₃ thin films with reduced thermal budget
Lower precursor vaporization temperature
Film composition and crystallinity (XRD, XPS)
Metallic tungsten inverse opal fabrication
Chloride-free alkoxide chemistry
Halide contamination levels in final structure
Hydrotreating catalyst preparation via SOMC
Dinuclear precursor architecture
Sulfidation yield and catalytic activity benchmarking

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